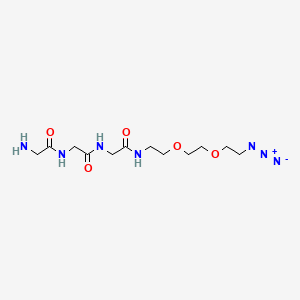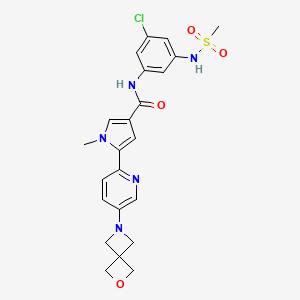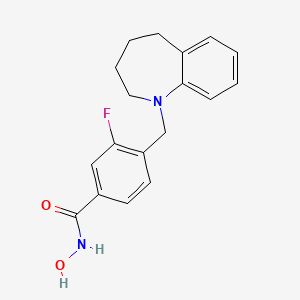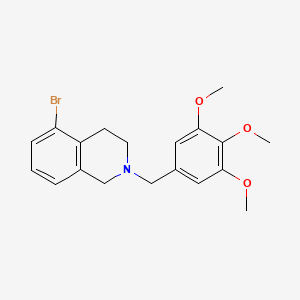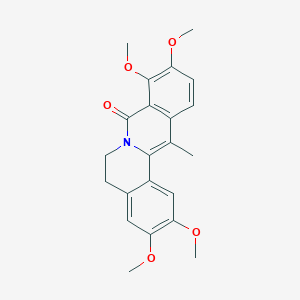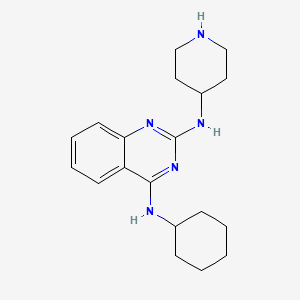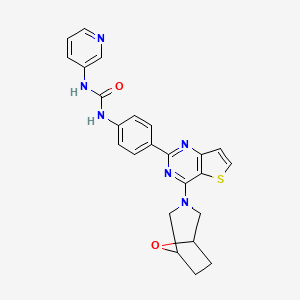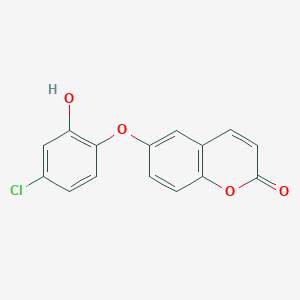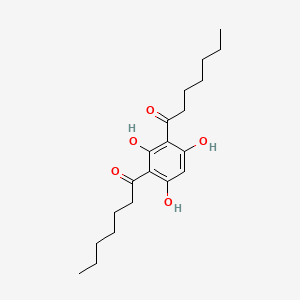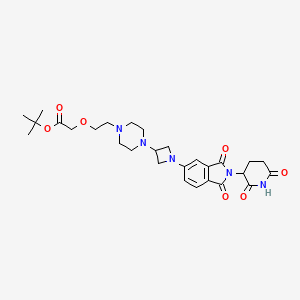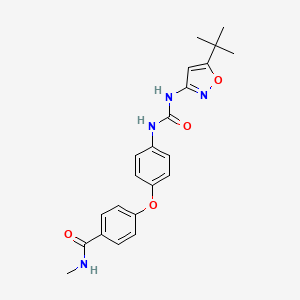
Citric acid-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Citric acid-d4-1 is synthesized by replacing the hydrogen atoms in citric acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. The process typically involves the use of deuterated water (D2O) and deuterated sulfuric acid (D2SO4) under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar methods as in laboratory synthesis, with additional steps to ensure purity and isotopic enrichment. The process involves fermentation using microorganisms such as Aspergillus niger, followed by isotopic exchange reactions to incorporate deuterium .
Análisis De Reacciones Químicas
Types of Reactions
Citric acid-d4-1 undergoes similar chemical reactions as non-deuterated citric acid, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions are similar to those of non-deuterated citric acid, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield oxaloacetic acid-d4, while reduction can produce isocitric acid-d4 .
Aplicaciones Científicas De Investigación
Citric acid-d4-1 is widely used in various scientific research fields due to its unique properties:
Chemistry: It is used as a tracer in metabolic studies to understand the citric acid cycle and other biochemical pathways.
Biology: Researchers use it to study metabolic processes and enzyme kinetics involving citric acid.
Medicine: It is employed in diagnostic tests to measure citrate levels in biological fluids, aiding in the diagnosis of metabolic disorders.
Industry: This compound is used in the development of pharmaceuticals and as a standard in analytical chemistry for quantifying citric acid and its derivatives
Mecanismo De Acción
The mechanism of action of citric acid-d4-1 is similar to that of non-deuterated citric acid. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. In metabolic pathways, it participates in the citric acid cycle, where it undergoes enzymatic transformations to produce energy and metabolic intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Citric acid-13C6: An isotopic analogue where carbon atoms are replaced with carbon-13.
Citric acid-2,4-13C2: Another isotopic variant with specific carbon atoms replaced by carbon-13.
Succinic acid-2,2,3,3-d4: A deuterated analogue of succinic acid, another intermediate in the citric acid cycle.
Uniqueness
Citric acid-d4-1 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium also provides insights into reaction mechanisms and isotope effects, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C6H8O7 |
|---|---|
Peso molecular |
196.15 g/mol |
Nombre IUPAC |
trideuterio 2-deuteriooxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13D/hD3 |
Clave InChI |
KRKNYBCHXYNGOX-JYXXEXINSA-N |
SMILES isomérico |
[2H]OC(=O)CC(CC(=O)O[2H])(C(=O)O[2H])O[2H] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


